molecular formula C19H17ClO3 B11158795 7-[(3-chlorophenyl)methoxy]-4-ethyl-8-methyl-2H-chromen-2-one

7-[(3-chlorophenyl)methoxy]-4-ethyl-8-methyl-2H-chromen-2-one

Cat. No.: B11158795
M. Wt: 328.8 g/mol
InChI Key: MSVWAEOYEZUDNR-UHFFFAOYSA-N
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Description

7-[(3-chlorophenyl)methoxy]-4-ethyl-8-methyl-2H-chromen-2-one is an organic compound belonging to the class of coumarins and derivatives. These compounds are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-chlorophenyl)methoxy]-4-ethyl-8-methyl-2H-chromen-2-one typically involves the reaction of 3-chlorophenol with 4-ethyl-8-methyl-2H-chromen-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

7-[(3-chlorophenyl)methoxy]-4-ethyl-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

7-[(3-chlorophenyl)methoxy]-4-ethyl-8-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(3-chlorophenyl)methoxy]-4-ethyl-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(3-chlorophenyl)methoxy]-4-ethyl-8-methyl-2H-chromen-2-one is unique due to its specific substitution pattern and the presence of the chlorophenyl moiety. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H17ClO3

Molecular Weight

328.8 g/mol

IUPAC Name

7-[(3-chlorophenyl)methoxy]-4-ethyl-8-methylchromen-2-one

InChI

InChI=1S/C19H17ClO3/c1-3-14-10-18(21)23-19-12(2)17(8-7-16(14)19)22-11-13-5-4-6-15(20)9-13/h4-10H,3,11H2,1-2H3

InChI Key

MSVWAEOYEZUDNR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)Cl

Origin of Product

United States

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